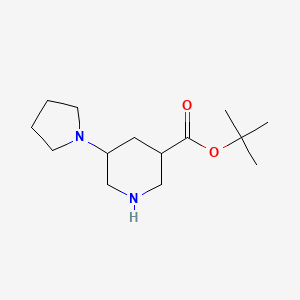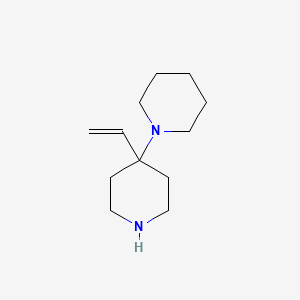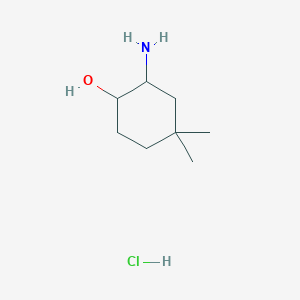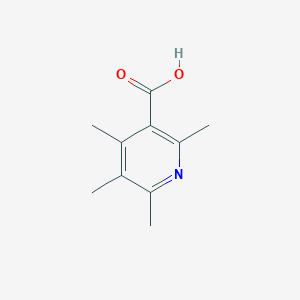![molecular formula C10H15Cl B13206643 3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane](/img/structure/B13206643.png)
3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-3-cyclopropylbicyclo[310]hexane is a bicyclic compound characterized by a unique structural motif that includes a cyclopropyl group and a chloromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors. For example, the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation has been reported to yield bicyclo[3.1.0]hexanes with good efficiency . Another method involves the radical asymmetric intramolecular α-cyclopropanation of aldehydes, which provides a direct and stereoselective route to bicyclo[3.1.0]hexane skeletons .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of photochemistry and catalytic processes are favored due to their efficiency and ability to produce large quantities of the compound with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: The strained ring system makes the compound a suitable candidate for cycloaddition reactions, such as the (3 + 2) annulation of cyclopropenes with aminocyclopropanes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic or iridium photoredox catalysts, blue LED irradiation, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include substituted bicyclo[3.1.0]hexanes and other derivatives that retain the bicyclic core structure .
Scientific Research Applications
3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: Its strained ring system and reactivity make it useful in the synthesis of novel materials with unique properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane involves its ability to participate in various chemical reactions due to its strained ring system and reactive chloromethyl group. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but contain a nitrogen atom in the ring system.
Bicyclo[2.1.1]hexanes: These compounds have a different ring fusion pattern but exhibit similar reactivity and applications in materials science.
Uniqueness
3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane is unique due to its specific combination of a cyclopropyl group and a chloromethyl substituent, which imparts distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C10H15Cl |
|---|---|
Molecular Weight |
170.68 g/mol |
IUPAC Name |
3-(chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H15Cl/c11-6-10(9-1-2-9)4-7-3-8(7)5-10/h7-9H,1-6H2 |
InChI Key |
YIQFYNFMYFABTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CC3CC3C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




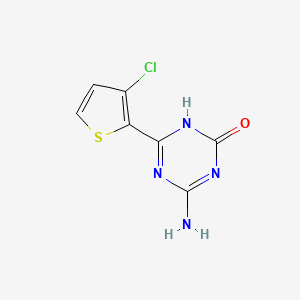
![2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13206585.png)
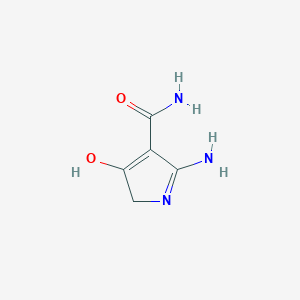
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyrimidin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13206598.png)
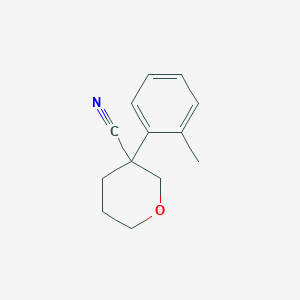
![1-[1-(Methylamino)cyclohexyl]ethan-1-one](/img/structure/B13206616.png)
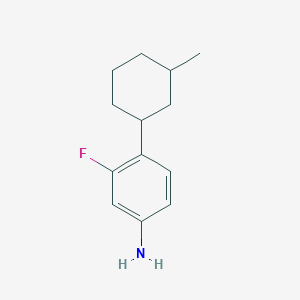
![2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol](/img/structure/B13206626.png)
